![molecular formula C20H19NO3 B3109890 ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate CAS No. 177578-74-4](/img/structure/B3109890.png)
ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate
Overview
Description
Ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate, also known as EPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and biological research. EPPA is a complex molecule with a unique structure that makes it an interesting target for synthetic chemists.
Scientific Research Applications
Chemical Synthesis and Structure
- The compound has been synthesized and structurally analyzed in various studies. For instance, Imhof (2007) prepared a related compound from (2,4,6-trimethylphenyl)(1H-pyrrol-2-ylmethylene)amine and phenyl isocyanate, highlighting the importance of the pyrrolo[1,2c]imidazole core in its structure (Imhof, 2007).
Reaction Mechanisms
- Ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, related to the compound , have been studied for their reaction with tetronic acid, demonstrating complex chemical interactions important in organic synthesis (Kamalova et al., 2018).
Analgesic and Anti-inflammatory Applications
- Research by Agudoawu and Knaus (2000) explored compounds with a structure similar to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate for their potential analgesic and anti-inflammatory activities. This study underscores the potential therapeutic applications of such compounds (Agudoawu & Knaus, 2000).
Antimicrobial Activity
- Compounds structurally related to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate have been synthesized and tested for antimicrobial activity. Chandrashekhar et al. (2013) synthesized new derivatives and tested them against various bacterial and fungal strains, showing the potential of these compounds in antimicrobial applications (Chandrashekhar, Reddy, & Fasiulla, 2013).
Catalytic Properties
- The compound's derivatives have been studied for their catalytic properties. For example, Shanmugapriya et al. (2004) investigated the vapor phase reaction of phenol with ethyl acetate over molecular sieves, highlighting the potential use of these compounds in catalysis (Shanmugapriya et al., 2004).
Spectroscopic Analysis and Molecular Docking
- El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study of a compound closely related to ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate, providing insights into its electronic structure and potential interactions with biological targets (El-Azab et al., 2016).
properties
IUPAC Name |
ethyl 2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-23-20(22)19(16-10-4-3-5-11-16)24-18-13-7-6-12-17(18)21-14-8-9-15-21/h3-15,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDPVAFXEVHKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC=CC=C2N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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